N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to a tetrahydroquinoline ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Benzamide Moiety: The final step involves the coupling of the ethylsulfonyl-tetrahydroquinoline intermediate with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for the Povarov reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the benzamide moiety.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the sulfonyl group or benzamide moiety.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzamide moiety can also contribute to binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be compared with other sulfonamide derivatives and tetrahydroquinoline compounds. Similar compounds include:
Sulfonamides: Such as sulfanilamide and sulfamethoxazole, which are known for their antimicrobial properties.
Tetrahydroquinolines: Such as tetrahydroquinoline itself and its derivatives, which have diverse biological activities.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components.
Biological Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that belongs to the class of sulfonamide derivatives. Its unique structure, characterized by an ethylsulfonyl group attached to a tetrahydroquinoline core and a benzamide moiety, has garnered interest for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2O4S2. The compound features a tetrahydroquinoline core that is known for its diverse biological activities. The presence of the ethylsulfonyl group contributes to its reactivity and potential as a pharmaceutical agent.
Property | Value |
---|---|
Molecular Formula | C19H24N2O4S2 |
Molecular Weight | 408.5 g/mol |
Structure | Chemical Structure |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. This inhibition may have therapeutic implications in conditions such as fibrosis and cancer metastasis.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. Further investigation is needed to elucidate its spectrum of action against various pathogens.
- Anti-inflammatory Effects : There is emerging evidence supporting the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study 1: Inhibition of Lysyl Oxidase
A study investigated the effects of this compound on lysyl oxidase activity in vitro. The results demonstrated that the compound significantly reduced LOX activity in fibroblast cultures. This suggests potential applications in therapeutic strategies for fibrotic diseases.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The compound exhibited notable antibacterial effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds within the sulfonamide class.
Compound Name | Activity Type | Notable Effects |
---|---|---|
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Enzyme Inhibition | Moderate LOX inhibition |
N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Antimicrobial | Broad-spectrum antibacterial effects |
N-(1-(phenyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Anti-inflammatory | Significant reduction in inflammatory markers |
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-24(22,23)20-12-6-9-15-13-16(10-11-17(15)20)19-18(21)14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMWCLZNZSISIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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